2-(2-methoxyethyl)-N-(2-methoxyphenyl)-3-oxoisoindoline-4-carboxamide
Description
2-(2-Methoxyethyl)-N-(2-methoxyphenyl)-3-oxoisoindoline-4-carboxamide is a synthetic organic compound characterized by an isoindoline-3-one core substituted with a carboxamide group at position 4, a 2-methoxyethyl chain at position 2, and a 2-methoxyphenyl moiety as the amide substituent (Figure 1). The isoindoline scaffold is known for its versatility in medicinal chemistry, often contributing to bioactivity through hydrogen bonding and π-π interactions. The methoxy groups in this compound likely enhance solubility and modulate pharmacokinetic properties, such as metabolic stability and membrane permeability.
Properties
Molecular Formula |
C19H20N2O4 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-N-(2-methoxyphenyl)-3-oxo-1H-isoindole-4-carboxamide |
InChI |
InChI=1S/C19H20N2O4/c1-24-11-10-21-12-13-6-5-7-14(17(13)19(21)23)18(22)20-15-8-3-4-9-16(15)25-2/h3-9H,10-12H2,1-2H3,(H,20,22) |
InChI Key |
BQDWLVJOBPZLRD-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CC2=C(C1=O)C(=CC=C2)C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Biological Activity
The compound 2-(2-methoxyethyl)-N-(2-methoxyphenyl)-3-oxoisoindoline-4-carboxamide is a member of the isoindoline class of compounds, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-(2-methoxyethyl)-N-(2-methoxyphenyl)-3-oxoisoindoline-4-carboxamide can be described as follows:
- Molecular Formula: C18H21N1O4
- Molecular Weight: 325.37 g/mol
The compound features a core isoindoline structure substituted with methoxyethyl and methoxyphenyl groups, contributing to its lipophilicity and potential bioactivity.
Pharmacological Properties
Research indicates that isoindoline derivatives exhibit a range of biological activities, including:
- Anticancer Activity: Some studies have shown that isoindoline derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have demonstrated effectiveness against breast cancer cell lines by modulating signaling pathways involved in cell survival and proliferation .
- Anti-inflammatory Effects: Isoindolines have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes, thus providing therapeutic potential in conditions like arthritis and other inflammatory diseases .
- Neuroprotective Effects: Certain isoindoline derivatives have been studied for their neuroprotective properties. They may exert beneficial effects in models of neurodegenerative diseases by reducing oxidative stress and modulating neurotransmitter levels .
The mechanisms underlying the biological activities of 2-(2-methoxyethyl)-N-(2-methoxyphenyl)-3-oxoisoindoline-4-carboxamide are still being elucidated. However, several potential pathways include:
- Inhibition of Kinases: Isoindolines may act as inhibitors of specific kinases involved in cancer progression and inflammation. By targeting these kinases, the compound could disrupt critical signaling pathways that promote cell survival and proliferation .
- Modulation of Receptor Activity: The compound might interact with various receptors in the body, influencing neurotransmitter release or modulating inflammatory responses. This is particularly relevant in neurological contexts where receptor modulation can lead to protective effects against neuronal damage .
Case Studies
- Anticancer Study: A study investigated the effects of an isoindoline derivative similar to 2-(2-methoxyethyl)-N-(2-methoxyphenyl)-3-oxoisoindoline-4-carboxamide on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a therapeutic agent against breast cancer .
- Neuroprotection Research: In an animal model of Alzheimer's disease, administration of an isoindoline derivative resulted in improved cognitive function and reduced amyloid-beta plaque deposition. This suggests that the compound may offer neuroprotective benefits through modulation of amyloid precursor protein processing .
Scientific Research Applications
Anticancer Activity
Research indicates that isoindoline derivatives, including 2-(2-methoxyethyl)-N-(2-methoxyphenyl)-3-oxoisoindoline-4-carboxamide, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents.
Table 1: Summary of Anticancer Activity
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly as an inhibitor of monoamine oxidase enzymes (MAO-A and MAO-B). These enzymes are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's.
Table 2: Inhibitory Activity Against Monoamine Oxidase
Anti-inflammatory Properties
Studies have suggested that derivatives of this compound can modulate inflammatory pathways, making them candidates for treating autoimmune diseases. The ability to inhibit pro-inflammatory cytokines has been documented, indicating a potential therapeutic application in conditions such as rheumatoid arthritis.
Case Study: Anti-inflammatory Mechanism
A study demonstrated that the compound reduced levels of TNF-alpha and IL-6 in vitro, suggesting its utility in managing inflammatory responses associated with autoimmune disorders.
Antimicrobial Activity
The antimicrobial efficacy of similar isoindoline derivatives has been explored, showing effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli.
Table 3: Antimicrobial Efficacy
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or alkaline conditions due to its amide and ketone moieties:
Nucleophilic Substitution
Methoxy groups and the isoindoline core participate in substitution reactions:
Notable Limitation : Methoxy groups on the phenyl ring show lower reactivity compared to aliphatic methoxy groups due to resonance stabilization .
Reduction Reactions
The ketone and amide functionalities are susceptible to reduction:
Cyclization and Ring Modifications
The compound participates in intramolecular reactions under catalytic conditions:
Stability Under Thermal and Oxidative Conditions
| Condition | Temperature/Time | Degradation Products | Mechanism |
|---|---|---|---|
| Thermal (Dry) | 150°C, 1 hr | Dehydrated isoindole + CO₂ | Retro-amide cleavage followed by decarboxylation |
| Oxidative (H₂O₂) | 30% H₂O₂, RT (48 hrs) | N-Oxide derivative | Electrophilic attack on tertiary nitrogen |
Comparative Reactivity Analysis
A reactivity hierarchy was established using DFT calculations and experimental data :
-
Aliphatic Methoxy Group > Aromatic Methoxy Group
-
Ketone Carbonyl > Amide Carbonyl
-
Isoindoline C-4 Position (most electrophilic due to conjugation with amide)
Key Citations :
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Functional Group Variations
Isoindoline Derivatives
- 3-Chloro-N-phenyl-phthalimide (): Core: Phthalimide (isoindoline-1,3-dione). Substituents: Chlorine at position 3 and phenyl group at position 2. Key Differences: The target compound replaces the phthalimide’s dione with a 3-oxo group and introduces a carboxamide and methoxyethyl chain. Applications: 3-Chloro-N-phenyl-phthalimide is a monomer precursor for polyimides, whereas the target compound’s bioactivity remains uncharacterized in the provided evidence .
Aromatic Carboxamides and Acetamides
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2/3-methoxyphenyl)acetamide ():
- Core : Benzothiazole.
- Substituents : Trifluoromethyl group at position 6 and methoxyphenyl-acetamide side chain.
- Key Differences : The benzothiazole core differs from isoindoline, and the acetamide linkage (vs. carboxamide) may alter target binding affinity. Methoxy groups in both compounds suggest similar strategies to optimize lipophilicity .
-
- Core : 1,8-Naphthyridine.
- Substituents : Methoxyethyl-piperidinyl and trifluoromethyl-biphenyl groups.
- Key Differences : The naphthyridine core and complex substituents contrast with the isoindoline-carboxamide structure. Both share methoxyethyl groups, which may improve solubility in aqueous environments .
Isoxazole Carboxamides
- N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide (): Core: Isoxazole. Substituents: Methylthiophene and diethylaminophenyl groups. Both compounds use carboxamide linkages for hydrogen bonding .
Pharmacological and Physicochemical Implications
- Methoxy Substitutions: The 2-methoxyphenyl group in the target compound is structurally analogous to substituents in 25X-NBOMe hallucinogens (), where methoxy positioning (e.g., 2-, 4-, or 5-) critically affects serotonin receptor binding. This suggests that the target’s methoxy groups may influence receptor selectivity or metabolic stability .
Carboxamide vs. Acetamide :
Data Table: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Functional Groups | Potential Applications |
|---|---|---|---|---|
| Target Compound | Isoindoline-3-one | 2-Methoxyethyl, 2-methoxyphenyl | Carboxamide | Undisclosed (structural focus) |
| 3-Chloro-N-phenyl-phthalimide | Isoindoline-1,3-dione | Chlorine, phenyl | Dione | Polyimide synthesis |
| N-(6-Trifluoromethylbenzothiazole-2-yl) | Benzothiazole | Trifluoromethyl, methoxyphenyl | Acetamide | Undisclosed (patent example) |
| Goxalapladib | 1,8-Naphthyridine | Methoxyethyl-piperidinyl, trifluoromethyl | Acetamide | Atherosclerosis treatment |
| 25I-NBOMe | Phenethylamine | Iodo-dimethoxyphenyl, methoxybenzyl | Ethanamine | Psychoactive agent |
Preparation Methods
Cyclization Strategies for Isoindoline Core Formation
The isoindoline core of the target compound is typically constructed via cyclization reactions. A prevalent method involves the use of 1,1′-carbonyldiimidazole (CDI) as a cyclizing agent. In one protocol, N-(3-aminophthaloyl)-glutamine derivatives undergo cyclization in acetonitrile under reflux conditions (80–87°C) for 3–5 hours. This approach mirrors methodologies described in patents for analogous isoindoline-1,3-dione compounds, where CDI facilitates intramolecular amide bond formation.
Reaction Conditions for Cyclization
| Parameter | Value |
|---|---|
| Cyclizing Agent | 1,1′-Carbonyldiimidazole (CDI) |
| Solvent | Acetonitrile, THF |
| Temperature | 80–87°C (reflux) |
| Time | 1–5 hours |
| Molar Ratio (Substrate:CDI) | 1:1 to 1:1.2 |
The choice of solvent significantly impacts reaction kinetics. Acetonitrile accelerates cyclization compared to tetrahydrofuran (THF), which requires extended reaction times (13–15 hours).
Amidation for Carboxamide Functionalization
The introduction of the 2-methoxyphenyl carboxamide group is achieved through coupling reactions. A two-step sequence is employed:
-
Activation of the Carboxylic Acid : 3-Oxoisoindoline-4-carboxylic acid is activated using thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC, EDC) to form an acyl chloride or active ester.
-
Nucleophilic Attack by 2-Methoxyaniline : The activated intermediate reacts with 2-methoxyaniline in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C.
Yield Optimization
-
Base Additives : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) improves yields by scavenging HCl.
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of the aromatic amine.
Functional Group Modifications
Introduction of the 2-Methoxyethyl Side Chain
The 2-methoxyethyl moiety is incorporated via alkylation or Mitsunobu reactions. A representative protocol involves:
-
Alkylation of a Secondary Amine : Reacting 3-oxoisoindoline with 2-methoxyethyl bromide in the presence of potassium carbonate (K₂CO₃) in DMF at 60°C.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexanes) isolates the desired product.
Challenges and Solutions
-
Regioselectivity : Competing N- and O-alkylation is mitigated by using bulky bases (e.g., DBU).
-
Byproduct Formation : Excess alkylating agent increases di-alkylation byproducts, necessitating stoichiometric control.
Optimization of Reaction Parameters
Temperature and Solvent Effects
Comparative studies highlight the role of solvent polarity in cyclization efficiency:
| Solvent | Dielectric Constant (ε) | Reaction Time (hours) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 3 | 78 |
| THF | 7.6 | 15 | 65 |
| DMF | 36.7 | 5 | 72 |
Reflux conditions in acetonitrile maximize yield due to improved solubility of CDI and intermediates.
Catalytic Enhancements
Palladium-based catalysts (e.g., Pd(OAc)₂) enable Suzuki-Miyaura cross-coupling for introducing aromatic groups, though this is less common for the target compound. Alternatively, phase-transfer catalysts (e.g., quaternary ammonium salts) accelerate alkylation steps.
Analytical Validation and Characterization
Structural Confirmation via NMR and MS
Purity Assessment via Chromatography
Thin-layer chromatography (TLC) (silica gel, ethyl acetate/hexanes 1:1) and high-performance liquid chromatography (HPLC) (C18 column, acetonitrile/water 70:30) confirm purity >98%.
Scalability and Industrial Considerations
Large-Scale Synthesis Challenges
-
Exothermic Reactions : Slow addition of CDI prevents thermal runaway during cyclization.
-
Cost Efficiency : Recycling acetonitrile via distillation reduces solvent expenses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-methoxyethyl)-N-(2-methoxyphenyl)-3-oxoisoindoline-4-carboxamide, and how can reaction yields be optimized?
- Methodology : A multi-step synthesis approach is typically employed, starting with isoindoline-1,3-dione derivatives. Key steps include:
- Methoxyethylation : Introduce the 2-methoxyethyl group via nucleophilic substitution or Mitsunobu reaction using 2-methoxyethanol .
- Carboxamide Formation : Couple the intermediate with 2-methoxyaniline using carbodiimide crosslinkers (e.g., EDC/HOBt) under inert conditions to minimize hydrolysis .
- Yield Optimization : Monitor reaction progress via TLC/HPLC. Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Typical yields range from 45–65%, depending on steric hindrance .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodology :
- 1H/13C NMR : Confirm the presence of methoxy groups (δ 3.2–3.8 ppm for OCH3), isoindoline carbonyl (δ 165–170 ppm), and aromatic protons (δ 6.5–7.5 ppm). Compare with analogs in and .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bending (amide I/II bands at 1540–1650 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C20H20N2O5) with <2 ppm error .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodology :
- Solubility Screening : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy at λmax ~270 nm (aromatic π→π* transitions) .
- Stability Studies : Incubate at 37°C in PBS/DMEM and analyze degradation products via LC-MS. Methoxy groups may enhance stability compared to hydroxyl analogs .
Advanced Research Questions
Q. What strategies are effective for elucidating the compound’s biological targets and mechanisms of action?
- Methodology :
- Target Fishing : Use computational docking (AutoDock Vina) against protein databases (PDB) to prioritize targets like kinases or GPCRs. Validate with SPR (surface plasmon resonance) for binding affinity .
- Pathway Analysis : Perform RNA-seq on treated cell lines (e.g., cancer cells) to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
- SAR Studies : Modify the methoxyethyl or phenyl groups and compare bioactivity in enzyme inhibition assays (e.g., COX-2, HDACs) .
Q. How can contradictory data from cytotoxicity assays be resolved?
- Case Example : If IC50 values vary between MTT and ATP-based assays:
- Assay Optimization : Confirm cell viability using dual methods (e.g., Annexin V/PI staining).
- Metabolic Interference : Test if the compound quenches ATP luminescence signals directly .
- Dose-Response Reproducibility : Use ≥3 biological replicates and normalize to vehicle controls .
Q. What computational approaches predict metabolic pathways and toxicity risks?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism, BBB penetration, and Ames test outcomes. Methoxy groups may reduce hepatotoxicity compared to nitro derivatives .
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., demethylation, glucuronidation) with GLORYx or similar tools .
Q. How to design a robust formulation for in vivo pharmacokinetic studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
